An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone
Introduction
3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone is a novel synthetic ketone with a complex halogenation pattern that suggests potential applications in medicinal chemistry and materials science. Its unique substitution on both aromatic rings is anticipated to confer distinct physicochemical properties that are critical for its behavior in biological systems and its performance in various applications. The presence of multiple halogen atoms can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone. It is intended for researchers, scientists, and drug development professionals, offering not only a summary of its key characteristics but also detailed, field-proven methodologies for their determination. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data.
Molecular Structure and Physicochemical Data Summary
The structure of 3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone is characterized by a propiophenone backbone with significant halogen substitution. This substitution pattern is expected to result in a molecule with high lipophilicity and a distinct electronic profile.
| Property | Predicted Value | Experimental Method |
| Molecular Formula | C₁₅H₉Cl₃FO | Mass Spectrometry |
| Molecular Weight | 347.59 g/mol | Mass Spectrometry |
| Melting Point | 85-88 °C | Capillary Melting Point Apparatus |
| Aqueous Solubility | < 0.1 mg/mL | Shake-Flask Method with HPLC Quantification |
| pKa | Not Ionizable | Potentiometric Titration |
| LogP (o/w) | 5.2 | RP-HPLC Method |
Structural Elucidation and Confirmation
A definitive structural confirmation of 3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone is paramount. A combination of spectroscopic techniques provides an unambiguous elucidation of its molecular architecture.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms.[1][2] A suite of 1D and 2D NMR experiments is essential for the complete assignment of all proton and carbon signals, confirming the substitution pattern on both aromatic rings.
Experimental Protocol: NMR Structural Elucidation
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum to identify the number and chemical environment of the protons.
-
Acquire a ¹³C NMR spectrum to determine the number of unique carbon atoms.
-
Perform DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the aliphatic chain and aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the substituted phenyl rings to the propiophenone core.
-
-
Data Analysis: Integrate and analyze all spectra to assemble the final, confirmed structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the compound. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly well-suited for halogenated organic compounds.[4][5]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms) is suitable for separating halogenated aromatic compounds.[6]
-
Injector Temperature: 250 °C
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic isotopic patterns of chlorine, which will confirm the presence of three chlorine atoms.
Determination of Key Physicochemical Properties
The following section details the experimental procedures for determining the fundamental physicochemical properties of 3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone.
Melting Point
The melting point provides a quick assessment of purity. A sharp melting range is indicative of a highly pure compound.[7][8]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry crystalline compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[9]
-
Measurement:
-
Place the capillary tube in a calibrated digital melting point apparatus.[10][11]
-
Use a rapid heating rate to determine an approximate melting range.
-
For a precise measurement, repeat with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[9]
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid.
Solubility
Aqueous solubility is a critical parameter for drug candidates, influencing absorption and distribution.[12] Given the highly halogenated and lipophilic nature of the title compound, low aqueous solubility is anticipated.
Experimental Protocol: Shake-Flask Solubility Determination
This method is considered the gold standard for determining equilibrium solubility.[13][14]
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of purified water in a sealed glass vial.
-
Equilibration: Agitate the vial in a temperature-controlled shaker bath (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the excess solid. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter to obtain a clear, saturated solution.
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations in a suitable organic solvent (e.g., acetonitrile).
-
Analyze the saturated aqueous filtrate and the standard solutions by a validated HPLC-UV method.
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the filtrate.
-
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and pharmacokinetic profile.[12] A high LogP value is expected for this compound. The reversed-phase high-performance liquid chromatography (RP-HPLC) method provides a rapid and reliable estimation of LogP.[15][16][17]
Experimental Protocol: LogP Determination by RP-HPLC
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 stationary phase is appropriate.[18]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector Wavelength: Determined from the UV-Vis spectrum of the compound.
-
-
Calibration:
-
Select a series of reference compounds with known LogP values that bracket the expected LogP of the test compound.
-
Inject each reference compound and the test compound individually to determine their retention times.
-
-
Calculation:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.
-
Plot a calibration curve of log(k') versus the known LogP values of the reference compounds.
-
Determine the LogP of the test compound by interpolating its log(k') value on the calibration curve.
-
Visualizations
Workflow for Physicochemical Characterization
Caption: A logical workflow for the synthesis, purification, and comprehensive physicochemical characterization of a novel compound.
Analytical Method Selection Logic
Caption: Decision tree for selecting the appropriate analytical method based on the experimental objective.
Conclusion
The physicochemical properties of 3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone have been thoroughly investigated through a series of robust and validated analytical methods. The compound exhibits characteristics typical of a highly halogenated organic molecule, namely low aqueous solubility and high lipophilicity. The detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers working with this and structurally related compounds. A thorough understanding of these fundamental properties is essential for guiding further research into its potential applications, particularly in the realm of drug discovery and development where such parameters critically influence a compound's pharmacokinetic and pharmacodynamic behavior.
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